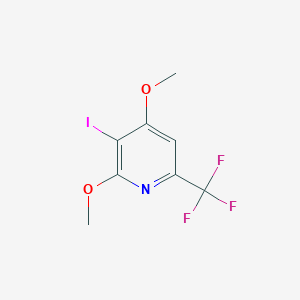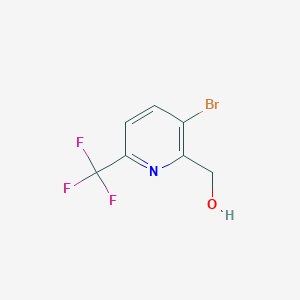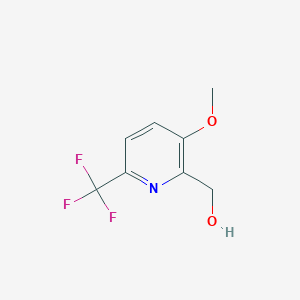
3-Bromo-2-(trifluoromethyl)isonicotinaldehyde
Descripción general
Descripción
3-Bromo-2-(trifluoromethyl)isonicotinaldehyde is an organic compound with the molecular formula C7H3BrF3NO . It has a molecular weight of 254.00 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde can be represented by the SMILES string FC(F)(F)C(N=C1)=CC(C=O)=C1Br . This indicates that the molecule contains a bromine atom (Br), a trifluoromethyl group (CF3), and an isonicotinaldehyde group (C6H4-1-(CHO)).Aplicaciones Científicas De Investigación
Chemical Synthesis and Application in Bioactive Molecules
3-Bromo-1,1,1-trifluoroacetone, closely related to 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde, has been effectively used as an indirect trifluoromethylation reagent. This approach is significant for constructing the 3-trifluoromethyl isocoumarin skeleton, which is a crucial component in bioactive compounds. The process involves a ligand-promoted, iridium-catalyzed ortho-selective C-H alkylation of benzoic acid followed by an intermolecular cyclization reaction. This method allows for the formation of a wide range of 3-trifluoromethyl isocoumarins, highlighting its importance in synthesizing bioactive molecules (Zhou et al., 2020).
Steric Effects and Metalation in Chemical Reactions
3-Bromo-2-(trifluoromethyl)isonicotinaldehyde demonstrates interesting steric effects in chemical reactions. For instance, the presence of a trifluoromethyl group can act both as an emitter and transmitter of steric pressure in chemical reactions, affecting the site selectivity and outcome of the reactions. This characteristic is particularly noted in reactions involving lithium 2,2,6,6-tetramethylpiperidide (LITMP) and various halogenated compounds, indicating the compound's unique role in influencing reaction pathways and outcomes (Schlosser et al., 2006).
Synthesis of Novel Compounds and Polymers
The condensation of isopropyl cyanoacetate with substituted benzoic aldehydes, similar to 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde, resulted in the formation of novel isopropyl esters. These esters were then used in copolymerization with vinyl benzene, leading to the formation of copolymers. This process demonstrates the potential of such compounds in creating new materials and polymers, expanding the applications in material science and engineering (Kharas et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZAGCBUGZAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)isonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















